molecular formula C17H26N2O3S B2530339 1-Cyclobutyl-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane CAS No. 2319801-57-3

1-Cyclobutyl-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane

Cat. No. B2530339
CAS RN: 2319801-57-3
M. Wt: 338.47
InChI Key: KGFZEWHQLXHAJQ-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane, also known as CBDM, is a synthetic compound that belongs to the diazepane family. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Scientific Research Applications

Multicomponent Reaction Synthesis

A study describes a method involving a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution, demonstrating an efficient approach to synthesize diazepane systems. This method yields 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones under different cyclization conditions, showcasing the versatility of this approach for generating complex molecular structures (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

Catalytic Synthesis and Ligand Design

Another area of application is the development of novel catalytic processes and ligand design for facilitating complex chemical transformations. For example, the synthesis of spiropyran derivatives using a novel nanostructured heterogeneous catalyst demonstrates the potential for advanced material design and synthesis. This catalyst, based on a 1,4-diaza-bicyclo[2.2.2]octane ring bonded to silica, showcases the utility of such compounds in promoting efficient, green chemistry approaches (Moosavi-Zare, Zolfigol, Noroozizadeh, Salehi-Moratab, & Zarei, 2016).

Cycloaddition Reactions

The compound also finds application in cycloaddition reactions, where its derivatives serve as key intermediates for the synthesis of biologically active molecules. A study on the multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines highlights the formation of air-stable azomethine ylides, leading to biologically active compounds through a catalytic process (Lee, Han, Shin, & Yoo, 2014).

Novel Synthetic Routes

Research also explores novel synthetic routes for creating diverse chemical entities, including the synthesis of carboxylated 1,4-disubstituted 1,2,3-triazoles using a methoxycarbonyl-substituted vinyl sulfone. This metal-free synthesis approach demonstrates the compound's utility in generating new chemical entities through operationally simple cycloaddition reactions (Das, Dey, & Pathak, 2019).

properties

IUPAC Name

1-cyclobutyl-4-(2-methoxy-5-methylphenyl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14-7-8-16(22-2)17(13-14)23(20,21)19-10-4-9-18(11-12-19)15-5-3-6-15/h7-8,13,15H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFZEWHQLXHAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane

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